molecular formula C12H10N2O3S B12459061 5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12459061
M. Wt: 262.29 g/mol
InChI Key: VVDFOFACMUPTQO-UHFFFAOYSA-N
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Description

5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a benzylidene group at the 5-position and a methylsulfanyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-(methylsulfanyl)benzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of 5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits alkaline phosphatase by binding to the active site of the enzyme, thereby preventing the dephosphorylation of substrates . This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(methylsulfanyl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential as an enzyme inhibitor, setting it apart from other similar compounds .

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H10N2O3S/c1-18-8-4-2-7(3-5-8)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17)

InChI Key

VVDFOFACMUPTQO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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